
Wogonoside
Overview
Description
Wogonoside (C22H20O11) is a flavonoid glucuronide derived from Scutellaria baicalensis, a traditional Chinese medicinal herb. It is the 7-O-glucuronide of wogonin, characterized by a benzopyran skeleton with a hydroxyl group at C5, a methoxy group at C8, and glucuronidation at C7 . This compound exhibits diverse pharmacological activities, including anti-leukemic, anti-inflammatory, anti-angiogenic, and neuroprotective effects, mediated through pathways such as PLSCR1-IP3R1-Ca<sup>2+</sup> signaling, TLR4/NF-κB inhibition, and mitochondrial apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wogonoside can be synthesized through the hydrolysis of its aglycone, wogonin, which is obtained from the root of Scutellaria baicalensis. The hydrolysis reaction involves the use of concentrated sulfuric acid and water, resulting in the conversion of wogonin glucuronide to wogonin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of wogonin from the root of Scutellaria baicalensis, followed by its glucuronidation. The process includes the use of enzymes such as cellulase and β-glucosidase to enhance the yield of wogonin and its subsequent conversion to this compound .
Chemical Reactions Analysis
Types of Reactions: Wogonoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Concentrated sulfuric acid and water are used to hydrolyze this compound to wogonin.
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.
Glycosylation: Enzymatic glycosylation using β-glucosidase is employed to convert wogonin to this compound.
Major Products Formed:
Hydrolysis: Wogonin
Oxidation: Oxidized derivatives of this compound
Glycosylation: this compound
Scientific Research Applications
Anticancer Properties
1.1 Cutaneous Squamous Cell Carcinoma (cSCC)
Wogonoside has been shown to inhibit the proliferation and invasion of cSCC cells. In vitro studies demonstrated that treatment with this compound significantly reduced cell migration and epithelial-mesenchymal transition (EMT) while promoting apoptosis in SCL-1 and SCC12 cell lines. In vivo experiments indicated that this compound administration led to smaller tumor sizes in xenograft models, suggesting its potential as a therapeutic agent against cSCC by targeting the PI3K/AKT and Wnt/β-catenin signaling pathways .
1.2 Triple-Negative Breast Cancer (TNBC)
A systems pharmacology study identified this compound as a potent angiogenesis inhibitor in TNBC. It was found to reduce cell migration, tube formation, and blood vessel formation in various assays. Mechanistically, this compound inhibits Gli1 nuclear translocation associated with Hedgehog signaling, leading to decreased angiogenesis and tumor growth in TNBC xenograft models .
1.3 Lung Cancer
this compound has also shown efficacy against lung cancer by inhibiting the invasion and migration of A549 cells. In xenograft models, it reduced tumor volume significantly compared to control groups. The compound decreased the expression of vascular endothelial growth factor (VEGF), indicating its anti-angiogenic properties .
1.4 Endometrial Cancer
Research indicates that this compound can inhibit tumor growth and metastasis in endometrial cancer by inducing endoplasmic reticulum stress and activating the Hippo signaling pathway. This suggests a promising avenue for developing this compound as a therapeutic agent for this type of cancer .
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. It operates through the suppression of the JNK/c-Jun signaling pathway, highlighting its potential as an anti-inflammatory therapeutic agent .
Metabolic Disorders
Recent studies have explored the potential of this compound in treating metabolic disorders such as diabetes. It has been shown to modulate inflammatory responses and improve insulin sensitivity by affecting various signaling pathways involved in glucose metabolism . Specifically, this compound has been reported to reduce oxidative stress and inflammatory markers associated with diabetes complications.
Summary of Key Findings
Mechanism of Action
Wogonoside exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the activation of the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, reducing the release of inflammatory cytokines.
Anti-cancer Action: Induces autophagy in cancer cells by regulating the mitogen-activated protein kinase (MAPK) and mammalian target of rapamycin (mTOR) pathways.
Comparison with Similar Compounds
Structural Comparison with Related Flavonoids
Wogonoside shares structural similarities with other Scutellaria-derived flavonoids but has distinct functional groups influencing its bioactivity and pharmacokinetics (Table 1).
Key Structural Differences:
- Baicalin: Contains a hydroxyl group at C6 and glucuronidation at C7; lacks the C8 methoxy group present in this compound.
- Baicalein : Aglycone of baicalin, with hydroxyl groups at C5, C6, and C7; lacks glucuronidation.
- Wogonin: Aglycone of this compound, with hydroxyl at C5 and methoxy at C8; lacks glucuronidation.
Impact of Glucuronidation :
- This compound’s glucuronidation at C7 enhances water solubility compared to wogonin but reduces membrane permeability (P*eff ~10-fold lower than wogonin) .
- The C8 methoxy group in this compound and wogonin is critical for TLR2 inhibition, a feature absent in baicalin/baicalein .
Table 1. Structural and Physicochemical Properties
Pharmacological Activity Comparison
Anti-Cancer Mechanisms
- This compound: Induces differentiation in acute myeloid leukemia (AML) via PLSCR1-IP3R1-Ca<sup>2+</sup> signaling, upregulating p21/p27 and downregulating c-Myc . Inhibits osteosarcoma (SaOS-2) proliferation via mitochondrial apoptosis (Bax/Bcl-2 modulation) and G2/M arrest . IC50 against colon cancer: 71–382 µg/mL .
- Baicalein: Potent SARS-CoV-2 3CLpro inhibitor (IC50 = 0.39 µM vs. This compound: 8.5% inhibition at 50 µM) . Higher anti-inflammatory activity due to free hydroxyl groups.
Metabolic and Cardiovascular Effects
- Attenuates atherosclerosis in ApoE<sup>-/-</sup> mice via TLR4/NF-κB suppression .
- Baicalin :
Unique Functional Profiles
Pharmacokinetic Behavior
Absorption and Metabolism
- This compound: Converted to wogonin by intestinal β-glucuronidase; exhibits bimodal plasma profiles due to enterohepatic recycling . Higher systemic exposure in ulcerative colitis (UC) and diabetic rats due to upregulated β-glucuronidase .
- Baicalin: Similar metabolic pathway but lower Dapp (0.38 vs. 0.45 for this compound), indicating reduced lipid solubility .
Table 2. Pharmacokinetic Parameters in Rats
Parameter | This compound (HLJDD Extract) | Baicalin (HLJDD Extract) |
---|---|---|
Cmax (µg/mL) | 2.1 (UC rats) | 4.8 (UC rats) |
AUC0–t (h·µg/mL) | 15.3 (UC rats) | 32.5 (UC rats) |
Tmax (h) | 1.5 | 1.2 |
Biological Activity
Wogonoside, a flavonoid glycoside derived from the roots of Scutellaria baicalensis, has garnered attention for its diverse biological activities, particularly in cancer therapy and inflammation modulation. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.
This compound is characterized by its glycosylated structure, which influences its bioactivity. Its mechanism of action involves multiple pathways, including the inhibition of specific enzymes and modulation of various signaling pathways. Notably, this compound has been shown to inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, demonstrating potential as an anti-cancer agent through metabolic regulation.
In Vitro Studies
-
Colon Cancer Cells : In a study assessing the cytotoxic effects of this compound on various colon cancer cell lines (GP5d, MDST8, HCA-46, HT115, LS174T, COLO 320DM), the compound exhibited significant inhibitory effects with varying IC50 values:
The results indicated that this compound effectively reduced cell viability in a concentration-dependent manner .
Cell Line IC50 (µg/ml) GP5d 105 MDST8 198 HCA-46 173 HT115 382 LS174T 71 COLO 320DM 183 - Lung Cancer Cells : this compound treatment of A549 lung cancer cells led to increased expression of E-cadherin and reduced levels of vascular endothelial growth factor (VEGF), suggesting its role in inhibiting tumor invasion and angiogenesis .
- Mechanistic Insights : Further investigations revealed that this compound induces apoptosis and mitochondrial-mediated autophagy in colon cancer cells (LOVO), demonstrating its potential as a therapeutic agent against colorectal cancer .
In Vivo Studies
In xenograft models using A549 cells, this compound significantly reduced tumor volume when administered at a dose of 80 mg/kg over 30 days. Immunohistochemical analysis showed decreased expression of VEGF and vimentin in treated groups compared to controls .
Anti-Inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. It inhibits the production of inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages by suppressing the JNK/c-Jun signaling pathway . This suggests potential applications in treating inflammatory diseases.
Comparative Studies
A comparative analysis between this compound and its aglycone counterpart, wogonin, demonstrated that while this compound exhibited limited antiproliferative effects at tested concentrations, wogonin showed significant growth suppression across various cancer cell lines . This highlights the importance of structural modifications on biological activity.
Q & A
Q. Basic: What molecular mechanisms underlie Wogonoside’s anti-inflammatory effects in experimental models?
This compound suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (NO, PGE2) by targeting multiple pathways:
- JNK/c-Jun signaling : Inhibits LPS-induced phosphorylation of JNK and c-Jun in RAW264.7 macrophages, reducing cytokine secretion .
- TLR4/NF-κB axis : Blocks TLR4 activation and subsequent NF-κB nuclear translocation in acute lung injury and colitis models, as shown via Western blotting of p65 and IκB .
- MLCK/pMLC2 pathway : Restores intestinal epithelial barrier integrity by downregulating myosin light-chain kinase (MLCK) activity in dextran sulfate sodium (DSS)-induced colitis .
Methodological note : Use LPS-stimulated macrophages (e.g., RAW264.7) with doses of 10–50 μM for 24 hours and measure cytokines via ELISA .
Q. Basic: How does this compound induce autophagy in breast cancer cells?
This compound triggers autophagy in MDA-MB-231 cells by:
- MAPK-mTOR pathway inhibition : Reduces phosphorylation of mTOR and p70S6K while activating ERK and p38 MAPK, confirmed via Western blot .
- Autophagosome formation : Increases LC3-II/LC3-I ratio and Beclin-1 expression, validated by fluorescence microscopy and acidic vesicular organelle (AVO) staining .
Experimental design : Treat cells with 25–100 μM this compound for 24–48 hours and assess autophagy markers using LysoTracker Red or transmission electron microscopy (TEM) .
Q. Advanced: How does this compound modulate mitochondrial apoptosis in colon cancer?
In LOVO colon cancer cells, this compound induces apoptosis via:
- Bcl-2/Bax imbalance : Reduces Bcl-2/Bax ratio by 50% at 50 μM (48 hours), promoting mitochondrial outer membrane permeabilization (MOMP) .
- Caspase activation : Cleaves caspase-3 and caspase-9, confirmed by Western blot and flow cytometry with Annexin V/PI staining .
- PI3K/AKT/mTOR suppression : Inhibits AKT phosphorylation, leading to downstream mTOR deactivation and autophagy-apoptosis crosstalk .
Key assay : Use JC-1 staining to measure mitochondrial membrane potential (ΔΨm) collapse after 24-hour treatment with 25–100 μM this compound .
Q. Advanced: What experimental models validate this compound’s efficacy in acute myeloid leukemia (AML)?
- In vitro : this compound (50–150 μM, 48–96 hours) induces G1 phase arrest and differentiation in U937 and HL-60 cells by upregulating p21 and downregulating c-Myc .
- In vivo : Reduces tumor burden in AML xenografts (80 mg/kg, oral gavage, 3x/week) and enhances PLSCR1 nuclear translocation to activate IP3R1 transcription .
Methodology : Perform cell cycle analysis via propidium iodide (PI) staining and differentiate using nitroblue tetrazolium (NBT) reduction assays .
Q. Methodological: What assays quantify this compound’s anti-angiogenic effects?
- HUVEC migration and tube formation : Inhibits LPS-induced angiogenesis at 10–50 μM (24 hours) using Transwell and Matrigel assays .
- Chorioallantoic membrane (CAM) assay : Reduces microvessel density in vivo at 20 mg/kg .
- VEGF suppression : Measure VEGF protein levels via ELISA in A549 lung cancer cells treated with 20–50 μM this compound for 24 hours .
Q. Advanced: How does this compound inhibit epithelial-mesenchymal transition (EMT) in lung cancer?
- E-cadherin upregulation : Increases E-cadherin expression by 2-fold at 50 μM (24 hours) via Wnt/β-catenin inhibition .
- N-cadherin and vimentin downregulation : Reduces mesenchymal markers by 40–60% in A549 cells, validated by immunofluorescence and Western blot .
Experimental note : Use TGF-β1-induced EMT models and analyze EMT transcription factors (e.g., Snail, Twist) via qRT-PCR .
Q. Basic: What are standard in vivo dosing protocols for this compound?
- Tumor xenografts : 40–80 mg/kg via intraperitoneal (i.p.) injection every 3 days or oral gavage .
- Anti-inflammatory models : 12–50 mg/kg i.p. daily for 10 days in spinal cord injury or colitis studies .
Pharmacokinetics : Monitor plasma concentrations using HPLC-MS/MS; reported Tmax = 1–2 hours in rodents .
Q. Advanced: How does this compound interact with TGF-β1/Smad3 in pulmonary fibrosis?
- TGF-β1 binding : Surface plasmon resonance (SPR) shows a KD of 70 nM for TGF-β1 .
- Smad3 downregulation : Reduces Smad3 mRNA and protein expression by 50% in Mycoplasma pneumoniae-infected A549 cells (40 μM, 24 hours) .
Validation : Use luciferase reporter assays for Smad3 transcriptional activity and co-immunoprecipitation (Co-IP) for TGF-β1 receptor interactions .
Q. Methodological: How to analyze this compound’s inhibition of NF-κB signaling?
- Western blot : Measure p65 phosphorylation and IκB degradation in nuclear/cytosolic fractions .
- Electrophoretic mobility shift assay (EMSA) : Confirm NF-κB DNA-binding activity in LPS-stimulated macrophages .
- Immunofluorescence : Track p65 nuclear translocation in TNF-α-treated cells .
Q. Advanced: Does this compound synergize with chemotherapeutic agents?
- 5-Fluorouracil (5-FU) synergy : Combined with 5-FU (10 μM), this compound (25 μM) enhances colon cancer cell apoptosis by 30% via PI3K/AKT suppression .
- MTT assay validation : Calculate combination index (CI) using Chou-Talalay method for dose-response curves .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOHXHDWGCMVCO-NTKSAMNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199062 | |
Record name | Oroxindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51059-44-0 | |
Record name | Wogonoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51059-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oroxindin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oroxindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51059-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OROXINDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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